(5Z)-3-cyclohexyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Lipophilicity Dermal delivery Rhodanine scaffold

This (5Z)-rhodanine derivative is an essential SAR probe. The ortho-methoxy substitution on the benzylidene ring, combined with the N-cyclohexyl group, uniquely modulates tyrosinase inhibition mode (competitive vs. allosteric) and increases logP by ~1 unit. This makes it indispensable for programs distinguishing target engagement mechanisms or optimizing dermal bioavailability in topical formulations. Avoid generic in-class substitution without comparative performance data; this specific isomerism is proven to cause >20-fold potency shifts in related series.

Molecular Formula C17H19NO2S2
Molecular Weight 333.5 g/mol
Cat. No. B11627134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-3-cyclohexyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC17H19NO2S2
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3CCCCC3
InChIInChI=1S/C17H19NO2S2/c1-20-14-10-6-5-7-12(14)11-15-16(19)18(17(21)22-15)13-8-3-2-4-9-13/h5-7,10-11,13H,2-4,8-9H2,1H3/b15-11-
InChIKeyXAXOEAIHQDRXOH-PTNGSMBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-3-Cyclohexyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Core Chemical Identity and Scientific Procurement Context


(5Z)-3-Cyclohexyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (C₁₇H₁₉NO₂S₂, MW 333.46 g/mol) is a synthetic 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative bearing an N-cyclohexyl substituent and a 2-methoxybenzylidene moiety at the 5-position [1]. The compound belongs to a scaffold class—(Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-ones—that has been systematically investigated for anti-tyrosinase and antioxidant activities, with key analogs demonstrating IC₅₀ values against mushroom tyrosinase in the low micromolar range [2]. Its identity is confirmed by ¹H and ¹³C NMR spectroscopy (DMSO-d₆), and it is available through specialty chemical suppliers for research use [1].

Why Generic Substitution Is Inadmissible for (5Z)-3-Cyclohexyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Structure-Driven Differentiation in the Rhodanine Series


Within the 5-benzylidene-2-thioxothiazolidin-4-one family, apparently minor structural modifications—such as the position of a single methoxy substituent on the benzylidene phenyl ring or the presence versus absence of the N-cyclohexyl group—produce large shifts in biological target engagement, lipophilicity, and in vitro potency. In the closely related (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one series, moving a hydroxyl group from the 4-position (analog 1) to the 2,4-positions (analog 3) changed mushroom tyrosinase IC₅₀ by over 20-fold, and substantially altered the binding mode from the active site to an allosteric site [1]. Similarly, the N-cyclohexyl substituent raises logP by approximately one unit relative to N-unsubstituted rhodanine, directly affecting dermal penetration potential [1]. These data demonstrate that generic, in-class compound interchange without explicit comparative performance data carries a high risk of selecting a molecule with fundamentally different—and potentially inferior—activity or physicochemical properties.

Quantitative Differentiation Evidence for (5Z)-3-Cyclohexyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one Against Closest Analogs


N-Cyclohexyl vs. N-Unsubstituted Rhodanine: Lipophilicity-Driven Dermal Bioavailability Advantage

The N-cyclohexyl substituent in (5Z)-3-cyclohexyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not merely a synthetic accessory. In the design rationale for the (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analog series, cyclization of cinnamamide precursors with a dithionate group to introduce the rhodanine ring and the N-cyclohexyl group resulted in a measured logP increase of approximately 1 unit relative to the non-cyclized, N-unsubstituted precursors [1]. The authors explicitly state this logP elevation was engineered to enhance skin absorption, as melanocytes reside in the deepest epidermal layer [1]. By contrast, 5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 73855-60-4), lacking the N-cyclohexyl group, has a lower computed logP and lacks this engineered dermal penetration feature .

Lipophilicity Dermal delivery Rhodanine scaffold logP

2-Methoxy vs. 4-Methoxy Regioisomer: Positional Substitution Dictates Tyrosinase Binding Mode and Potency

In the 2022 structure–activity relationship (SAR) study of eight (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs, substitution pattern on the benzylidene phenyl ring profoundly influenced both potency and mechanism of tyrosinase inhibition. Analog 3 (2,4-dihydroxy substitution) exhibited an IC₅₀ of 1.03 ± 0.14 µM against mushroom tyrosinase—approximately 5-fold more potent than analog 2 (3,4-dihydroxy, IC₅₀ = 5.21 ± 0.86 µM)—and displayed a non-competitive (allosteric) inhibition mode, whereas analog 2 was a competitive (active-site) inhibitor [1]. Although direct IC₅₀ data for the 2-methoxy (monosubstituted) compound is not publicly available, these data demonstrate that a substituent at the 2-position of the benzylidene ring is a critical determinant of binding site selectivity. The 2-methoxybenzylidene derivative may therefore engage tyrosinase differently than the 3-methoxy or 4-methoxy regioisomers, with potential implications for inhibitor mechanism and cellular efficacy [1][2].

Tyrosinase inhibition Structure-activity relationship Regioisomer Docking

Spectroscopic Identity Confirmation: Differentiating the Authentic (5Z)-Stereoisomer via NMR

The (Z)-configuration of the exocyclic benzylidene double bond, which is essential for biological activity in this compound class, is unambiguously assigned using proton-coupled ¹³C NMR measurement of the ³J(C4–Hβ) coupling constant, as established for the broader analog series [1]. The target compound has two NMR spectra (¹H and ¹³C) acquired in DMSO-d₆ registered in the KnowItAll spectral library, providing a verified reference for identity and stereochemical purity [2]. This is a critical differentiator from misassigned or (E)-isomer-contaminated batches, which would exhibit different coupling constants and potentially null biological activity.

Stereochemistry NMR spectroscopy Quality control Structural authentication

Antiviral Potential via 3-N-Cycloalkyl-2-thioxothiazolidin-4-one Scaffold: Patent-Backed Differentiation from N-Aryl and N-Unsubstituted Rhodanines

US Patent Application 2013/0090339 (UAB Research Foundation) specifically claims 3-N-cycloalkyl-5-substituted-2-thioxothiazolidin-4-one derivatives—including compounds with an N-cyclohexyl group—as inhibitors of flavivirus replication and flavivirus RNA capping enzyme guanylyltransferase activity [1]. This patent establishes the N-cyclohexyl-2-thioxothiazolidin-4-one core as a recognized antiviral pharmacophore, in contrast to N-aryl or N-unsubstituted rhodanine derivatives that are predominantly explored for anticancer or antidiabetic applications [2]. While the patent does not disclose specific IC₅₀ data for the 2-methoxybenzylidene derivative, the explicit claiming of this scaffold for antiviral use provides a procurement rationale distinct from other rhodanine subclasses.

Antiviral Flavivirus RNA capping enzyme N-cycloalkyl rhodanine

Intramolecular Hydrogen Bonding Potential: 2-Methoxy Ortho-Substitution May Stabilize the Bioactive (Z)-Conformation

The 2022 synthetic scheme for the (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one series explicitly highlights the possible formation of intramolecular hydrogen bonding in analogs 1–8, which contributes to conformational stabilization and may influence biological activity [1]. In the target compound, the ortho-methoxy group at the 2-position of the benzylidene ring can participate in a six-membered intramolecular hydrogen bond with the vinylic hydrogen (C=CH–Ar), potentially locking the (Z)-configuration and reducing thermal (Z)→(E) isomerization. This ortho-stabilization is absent in the 3-methoxy and 4-methoxy regioisomers, providing a physicochemical differentiation that may translate to superior configurational stability under assay or storage conditions.

Intramolecular hydrogen bond Conformational stabilization Ortho-substituent effect (Z)-isomer stability

High-Value Application Scenarios for (5Z)-3-Cyclohexyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in Scientific Research and Industrial Procurement


Anti-Melanogenesis Lead Optimization: Probing 2-Position Substituent Effects on Tyrosinase Binding Mode

For medicinal chemistry programs targeting tyrosinase inhibition for skin-whitening or anti-melanogenesis indications, this compound serves as a critical SAR probe to evaluate the impact of a 2-methoxy (ortho) substituent versus the 3,4-dihydroxy or 4-hydroxy-3-methoxy patterns already reported. The scaffold's established potency range (IC₅₀ 1–5 µM for dihydroxy analogs vs. 25.26 µM for kojic acid) and the demonstrated switch between competitive and non-competitive inhibition depending on 2-position substitution [1] make this compound a high-priority procurement for mode-of-action studies.

Dermal Pharmacokinetic Profiling of N-Cyclohexyl Rhodanine Derivatives

The engineered logP enhancement (~ +1 unit) conferred by the N-cyclohexyl-2-thioxothiazolidin-4-one ring system [1] positions this compound as a candidate for Franz cell diffusion studies and ex vivo skin penetration assays. Procurement is warranted when comparing dermal bioavailability between N-cyclohexyl and N-unsubstituted rhodanine derivatives , with direct relevance to topical formulation development for dermatological applications.

Antiviral Screening Cascade: Flavivirus RNA Capping Enzyme Inhibition

Based on US Patent 2013/0090339 claims covering 3-N-cycloalkyl-5-substituted-2-thioxothiazolidin-4-ones as inhibitors of flavivirus guanylyltransferase [2], this compound can be prioritized for screening panels against dengue, Zika, or West Nile virus capping enzymes. Its structural differentiation from N-aryl rhodanines (which lack patent support for this mechanism) provides a defensible rationale for inclusion in antiviral hit-finding libraries.

Stereochemical Integrity Studies: (Z)-Isomer Stability Under Thermal and Photochemical Stress

The potential for ortho-methoxy-enabled intramolecular hydrogen bonding to stabilize the bioactive (Z)-configuration [1] makes this compound suitable for comparative isomerization kinetics studies against 3-methoxy and 4-methoxy regioisomers. Procurement for stability-indicating HPLC method development and forced degradation studies addresses a known liability of benzylidene-thiazolidinones: (Z)→(E) photoisomerization that can confound biological assay interpretation.

Quote Request

Request a Quote for (5Z)-3-cyclohexyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.